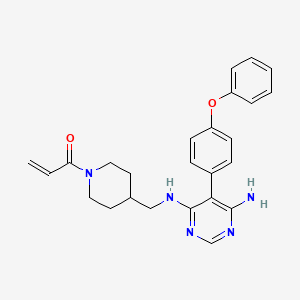
エボブルチニブ
概要
説明
Evobrutinib is an oral, CNS-penetrating, highly selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development as a potential treatment for relapsing multiple sclerosis (RMS) . It is the first BTK inhibitor (BTKi) to demonstrate clinical efficacy in the largest Phase II study with follow-up beyond three years .
Synthesis Analysis
The synthesis of evobrutinib began with regioselective nucleophilic substitution of the 6-chloride of 5,6-dichloropyrimidin-4-amine by the primary amine of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate .
Chemical Reactions Analysis
Evobrutinib is primarily eliminated in feces (71.0%) and, to a lesser extent, in urine (20.6%), with most of the total radioactivity (85.3%) excreted in the first 72 h after administration . No unchanged evobrutinib was detected in excreta .
科学的研究の応用
多発性硬化症(MS)の治療
エボブルチニブは、中枢神経系に影響を与える自己免疫疾患であるMSの治療に有望であることが示されています。 これは、3年以上追跡調査を行った大規模な第II相試験で臨床的有効性を示した最初のブルトン型チロシンキナーゼ阻害剤(BTKi)です {svg_1}。 この薬剤は、進行性病変(SEL)の容積と血中神経フィラメント軽鎖タンパク質(NfL)のレベルなど、進行に関連する進行中の中枢炎症の早期バイオマーカーに影響を与えます {svg_2}.
関節リウマチ(RA)
関節に影響を与える慢性炎症性疾患であるRAでは、エボブルチニブはB細胞応答を調節する可能性について評価されています。 これには、RAの発症に関与する主要な因子である、抗体とサイトカインの増殖と放出が含まれます {svg_3}.
全身性エリテマトーデス(SLE)
エボブルチニブは、免疫系が自身の組織を攻撃する全身性自己免疫疾患であるSLEの治療薬として研究されています。 この薬のBTKへの選択的阻害は、疾患に寄与する異常なB細胞活性を潜在的に抑制する可能性があります {svg_4}.
B細胞悪性腫瘍
主に自己免疫疾患を対象として研究されていますが、エボブルチニブはBTK阻害剤としての役割も持ち、B細胞悪性腫瘍の治療薬としての可能性も秘めています。 他のキナーゼよりもBTKに対する高い選択性により、標的に関連しない副作用の可能性が低くなるため、癌治療において非常に重要です {svg_5}.
マクロファージ/ミクログリアの活性化の調節
エボブルチニブは、マクロファージとミクログリアの活性化を調節するように設計されています。 これらの細胞は免疫応答に関与しており、その調節不全は神経変性疾患など、さまざまな疾患に関与しています {svg_6}.
X連鎖性無ガンマグロブリン血症
この薬の作用機序は、BTKの阻害を含んでおり、X連鎖性無ガンマグロブリン血症の治療に関連しています。 これは、B細胞と形質細胞の欠如を特徴とし、血清免疫グロブリンのレベルが低下する状態です {svg_7}.
作用機序
Target of Action
Evobrutinib primarily targets Bruton’s Tyrosine Kinase (BTK), a member of the Tec family of tyrosine kinases . BTK is expressed in various hematopoietic cells, including B cells, macrophages, and monocytes . It plays a crucial role in signaling through the B cell receptor (BCR) and the Fcγ receptor (Fc γR) in B cells and myeloid cells, respectively .
Mode of Action
Evobrutinib is a potent, highly selective, irreversible BTK inhibitor . It blocks the BTK protein, preventing the activation and function of B cells . By inhibiting the BTK protein, evobrutinib can reduce nerve cell damage and prevent disease relapses .
Biochemical Pathways
BTK participates in both the adaptive and innate arms of the immune response . It mediates signaling of several immune receptors, including the BCR and Fc receptor . Upon receptor ligation, kinases such as Syk or the Src kinases Lyn/Fyn can phosphorylate and partially activate BTK . BTK in turn autophosphorylates at Y223, resulting in full activation and consequent phosphorylation of its immediate downstream effector, PLCγ2, ultimately leading to both calcium and MAPK signaling .
Pharmacokinetics
Evobrutinib has shown excellent potency in biochemical assays, favorable permeability in the Caco-2 assay, good solubility, and microsomal stability . It has a rapid absorption (time to reach maximum plasma concentration (Tmax) 0.5 hour), short half-life (~2 hours), and dose-proportional pharmacokinetics with no accumulation or time dependency on repeat dosing .
Result of Action
Evobrutinib achieves efficacy by acting both on B cells and innate immune cells . In preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), orally administered evobrutinib displayed robust efficacy, as demonstrated by reduction of disease severity and histological damage . In the SLE model, evobrutinib inhibited B cell activation, reduced autoantibody production and plasma cell numbers, and normalized B and T cell subsets .
Action Environment
The action, efficacy, and stability of evobrutinib can be influenced by various environmental factors. For instance, bioavailability increased by 49% with food compared to when fasted . Therefore, the timing of medication relative to meals can significantly impact the effectiveness of evobrutinib Furthermore, the drug’s action can be affected by the individual’s health status, genetic factors, and co-administration with other medications.
Safety and Hazards
The U.S. Food and Drug Administration (FDA) has placed a partial clinical hold on the initiation of new patients on evobrutinib and patients with less than 70 days exposure to study medication in the U.S . The FDA action was based on their assessment of two recently reported cases of laboratory values suggestive of drug-induced liver injury that have been identified during the Phase III studies .
将来の方向性
特性
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-2-22(31)30-14-12-18(13-15-30)16-27-25-23(24(26)28-17-29-25)19-8-10-21(11-9-19)32-20-6-4-3-5-7-20/h2-11,17-18H,1,12-16H2,(H3,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIWHXQETADMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415823-73-2 | |
| Record name | Evobrutinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415823732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evobrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15170 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Evobrutinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA45457L1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
A: Evobrutinib is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK) [, , , , , ]. It binds irreversibly to a cysteine residue within the active site of BTK [, , , ]. By inhibiting BTK, Evobrutinib disrupts downstream signaling pathways crucial for B cell receptor (BCR) and Fc receptor signaling, ultimately suppressing the activation and function of B cells and innate immune cells like monocytes and basophils [, , , , ]. This makes Evobrutinib a promising therapeutic agent for treating B cell-driven autoimmune disorders like multiple sclerosis [, ].
ANone: While the provided research articles extensively discuss the pharmacological properties of Evobrutinib, they do not provide detailed spectroscopic data or its molecular formula and weight. You may find this information in resources like PubChem or DrugBank.
ANone: The provided research primarily focuses on the biological activity and pharmacological properties of Evobrutinib. Information on material compatibility and stability under various conditions is not covered in these papers.
ANone: Evobrutinib is an enzyme inhibitor and does not possess catalytic properties itself. Therefore, the research papers do not discuss any catalytic applications of the compound.
A: Yes, computational methods have been employed to study Evobrutinib. Specifically, population pharmacokinetic (PK)/pharmacodynamic (PD) modeling was utilized to analyze data from clinical trials, establish exposure-response relationships, and simulate PK/PD profiles under different dosing regimens [, ].
ANone: The provided research focuses on the pharmaceutical properties and clinical applications of Evobrutinib. It does not cover aspects related to its environmental impact or degradation pathways. Further research would be needed to address these environmental considerations.
A: Evobrutinib displays rapid absorption after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 0.5 hours []. It has a short half-life of ~2 hours and demonstrates dose-proportional pharmacokinetics [, ]. Evobrutinib undergoes extensive metabolism, with one major metabolite, M463-2 (MSC2430422), identified in human plasma [, ]. This metabolite is primarily the (S)-enantiomer of a dihydro-diol formed through a two-step process involving CYP-mediated oxidation to an epoxide intermediate, followed by hydrolysis by epoxide hydrolases []. Evobrutinib is primarily eliminated in feces (71%) and to a lesser extent in urine (20.6%) []. The majority of the drug-related radioactivity is excreted within 72 hours post-administration []. Food intake has been shown to increase the bioavailability of Evobrutinib by 49% []. No significant differences in PK parameters were observed between Japanese and non-Japanese participants in clinical trials [].
A: Evobrutinib exhibits robust efficacy in preclinical models of rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), demonstrating significant reductions in disease severity and histological damage []. In mouse models of SLE, Evobrutinib effectively inhibited B cell activation, lowered autoantibody production, decreased plasma cell numbers, and normalized B and T cell subsets []. Importantly, even in an RA model where Evobrutinib did not reduce autoantibodies, it still achieved therapeutic efficacy []. This suggests that its mechanism of action extends beyond solely targeting B cells and likely involves modulating innate immune cell function as well [, ].
A: Preclinical studies and clinical trials indicate that Evobrutinib is generally well-tolerated [, , ]. The most frequently reported adverse events were generally mild and included transient elevations in liver aminotransferase values, headache, and gastrointestinal symptoms [, , , ].
ANone: The provided research does not delve into specific drug delivery and targeting strategies for Evobrutinib.
A: While the research doesn't directly identify specific biomarkers for Evobrutinib efficacy, it does point to several potential candidates. The study highlights the correlation between BTK activity and CXCR3 expression in B cells from MS patients who responded well to natalizumab (anti-VLA-4 antibody) treatment []. This suggests that CXCR3 expression on B cells could serve as a potential biomarker for identifying patients who might benefit from Evobrutinib therapy. Additionally, the research demonstrates that Evobrutinib treatment leads to a reduction in serum neurofilament light chain levels in MS patients, bringing them closer to those observed in a non-MS population []. This suggests that neurofilament light chain levels could be explored as a potential pharmacodynamic marker for monitoring treatment response to Evobrutinib in MS.
A: Several analytical methods have been used in the research and development of Evobrutinib. Liquid chromatography combined with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been employed to simultaneously determine the concentrations of Evobrutinib and its metabolite Evobrutinib-diol in dog plasma []. This method enables sensitive and accurate quantification of both compounds in biological samples, facilitating pharmacokinetic studies in preclinical models.
A: A significant milestone in Evobrutinib research was the completion of a phase 2 clinical trial (NCT02975349) in patients with relapsing multiple sclerosis. The trial successfully met its primary endpoint, demonstrating a significant reduction in the cumulative number of gadolinium-enhancing lesions in patients treated with Evobrutinib compared to placebo [, ]. This milestone provided crucial evidence of Evobrutinib's efficacy in a chronic autoimmune disease setting, paving the way for larger phase 3 clinical trials.
A: While the provided research primarily focuses on the development of Evobrutinib as a therapeutic agent for autoimmune diseases, its mechanism of action involving BTK inhibition has sparked interest in other fields as well. For instance, researchers are exploring the potential of BTK inhibitors like Evobrutinib in treating certain types of cancer, particularly B-cell malignancies, where BTK plays a role in cell survival and proliferation []. This highlights the potential for cross-disciplinary applications of Evobrutinib research, expanding its therapeutic reach beyond autoimmune disorders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


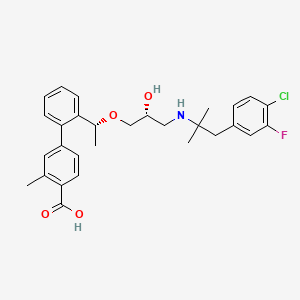
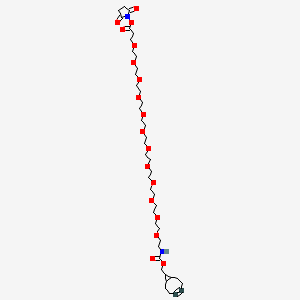


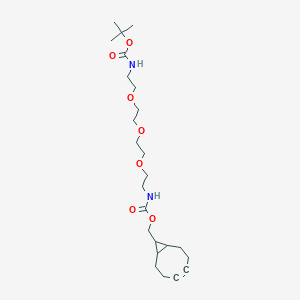

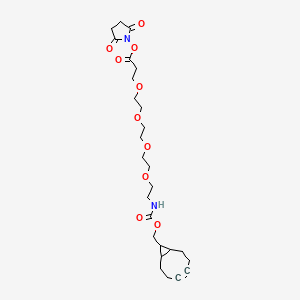
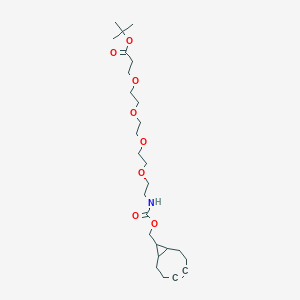
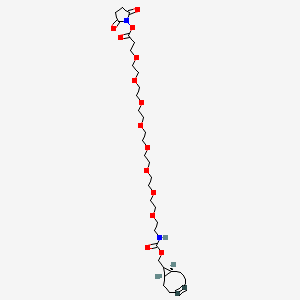
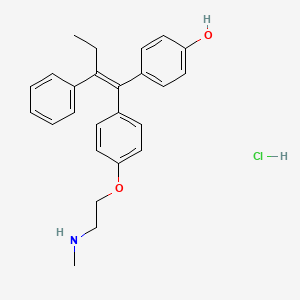
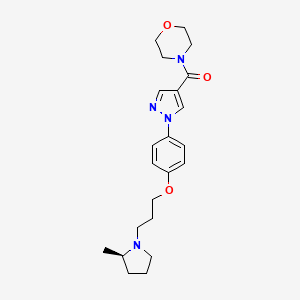

![6-Amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one](/img/structure/B607328.png)